molecular formula C8H5FN2O B7722330 5-fluoro-1H-quinazolin-4-one

5-fluoro-1H-quinazolin-4-one

Cat. No.: B7722330
M. Wt: 164.14 g/mol
InChI Key: UXEZULVIMJVIFB-UHFFFAOYSA-N
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Description

5-Fluoro-1H-quinazolin-4-one is a fluorinated derivative of the privileged quinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. With a molecular weight of 164.14 g/mol and the molecular formula C 8 H 5 FN 2 O, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . Quinazolinones are recognized as "privileged structures" and are the foundation for more than 150 naturally occurring alkaloids, making them a highly productive area for research . This compound is particularly valuable in anticancer research. The quinazolinone core is a key pharmacophore in approved drugs and investigational compounds, notably for designing dual-target inhibitors. Researchers have incorporated similar structures into molecules that simultaneously inhibit targets like PI3K and HDAC, a promising strategy for overcoming resistance in cancer therapies . Furthermore, the scaffold has been optimized into non-covalent inhibitors of the SARS-CoV-2 main protease (M pro ), demonstrating superior inhibitory activity and improved drug-like properties compared to initial leads, highlighting its potential in antiviral drug development . The physicochemical properties of quinazolinones, including their stability and relative ease of preparation, make them excellent candidates for chemical exploration . The fluorine atom at the 5-position offers a site for further synthetic modification and can influence the compound's lipophilicity and electronic characteristics, which are critical for optimizing interactions with biological targets . Handling and Safety: This product may cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation. Avoid breathing its dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, and eye protection during use . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEZULVIMJVIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-quinazolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with formamide in the presence of a catalyst. The reaction typically proceeds under reflux conditions, yielding the desired quinazolinone derivative .

Another method involves the reaction of 2-aminobenzonitrile with ethyl formate, followed by cyclization in the presence of a base such as sodium ethoxide. This method also produces this compound with good yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which have been studied for their potential biological activities .

Mechanism of Action

The mechanism of action of 5-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Key Insights :

  • Substituent Position : The 6-(4-fluorophenyl) group in the chloro-fluoro analog introduces aromatic interactions, which may improve target binding affinity .

High-Similarity Quinazolinones ()

Compound Name Similarity Score Substituents Pharmacological Inference
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol 0.92 3-Cl-2-F-anilino, 7-OCH₃, 6-OH Kinase inhibition (hypothetical)
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine 0.86 3-Cl-4-F-anilino, 6-O-(CH₂)₃Cl, 7-OCH₃ Enhanced lipophilicity and stability

Key Insights :

  • Functional Groups : Methoxy (OCH₃) and hydroxy (OH) groups in the 0.92-similarity compound improve solubility but may reduce blood-brain barrier penetration compared to the fluorine-only target .
  • Chloropropoxy Chain : The 6-O-(CH₂)₃Cl substituent in the 0.86-similarity compound likely extends half-life due to reduced metabolic degradation .

Pharmacologically Active Derivatives

  • Triazoloquinazolinones (): Compounds like 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones show potent H1-antihistaminic activity (IC₅₀: 0.12–1.8 μM). The triazole ring enhances receptor binding, a feature absent in the target compound .
  • 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one (): The hydroxyethyl group enables intramolecular hydrogen bonding, improving solubility but limiting membrane permeability compared to the fluorine-substituted target .

Heterocyclic Variants

  • 5-Chloro-2-methyl-4-isothiazolin-3-one (): An isothiazolinone derivative with chlorine at position 5. Its distinct heterocycle confers antimicrobial properties but lacks the quinazolinone scaffold’s versatility .

Q & A

Q. What are the established synthetic routes for 5-fluoro-1H-quinazolin-4-one, and how can reaction conditions be optimized for high yield and purity?

The synthesis of this compound typically involves cyclization of 2-amino-4-fluorobenzamide with trimethyl orthoformate (HC(OMe)₃) in anhydrous DMF under reflux. Key optimization parameters include:

  • Temperature : Maintaining reflux conditions (~100–120°C) to ensure complete cyclization.
  • Solvent choice : Anhydrous DMF is critical to avoid hydrolysis side reactions.
  • Stoichiometry : A 1.1:1 molar ratio of HC(OMe)₃ to the benzamide precursor minimizes unreacted starting material .
    Analytical validation : Post-synthesis, purity is confirmed via 1^1H NMR (e.g., δ 8.18 ppm for aromatic protons) and HPLC (retention time ~1.40 min). Mass spectrometry (MS) with ES+ mode confirms molecular ion peaks ([M+H]⁺ = 165) .

Q. How do functional groups in this compound influence its chemical reactivity and biological interactions?

The quinazolinone core provides a planar aromatic system for π-π stacking with biological targets, while the fluorine substituent at position 5 enhances lipophilicity and metabolic stability. Key interactions include:

  • Hydrogen bonding : The carbonyl group at position 4 acts as a hydrogen bond acceptor.
  • Electrophilic substitution : The electron-withdrawing fluorine directs reactivity at positions 6 and 7 of the aromatic ring .
    Methodological tip: Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces for predicting reaction sites .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?

Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition measured via fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves.
  • Anti-inflammatory effects : COX-2 inhibition assessed via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

SAR strategies include:

  • Substituent variation : Introducing electron-donating groups (e.g., -OCH₃) at position 7 increases binding affinity to kinase ATP pockets.
  • Heterocyclic fusion : Adding pyrazole or thiazole rings improves solubility and target selectivity.
    Example : A derivative with a trifluoromethyl group at position 2 showed 10-fold higher COX-2 inhibition compared to the parent compound .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HepG2 vs. A549) or enzyme isoforms.
  • Purity issues : Impurities >5% can skew bioactivity results.
    Resolution steps :

Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).

Validate compound purity via orthogonal methods (e.g., NMR + HPLC-MS).

Perform meta-analyses to identify consensus trends across studies .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular docking : AutoDock Vina or Glide simulates binding to targets (e.g., EGFR kinase) to prioritize analogs for synthesis.
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

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